5-Hexynamide

Oligonucleotide Synthesis Click Chemistry Phosphoramidite Chemistry

5-Hexynamide uniquely combines terminal alkyne click reactivity with a primary amide hydrogen-bonding motif. Its six-carbon spacer provides validated LCST behavior in thermoresponsive polymers and superior stability in phosphoramidite derivatives for automated oligonucleotide synthesis. Essential for ABPP probes, bioconjugation, and smart materials. Request a quote for high-purity (≥98%) research-grade material in bulk.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B8226848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexynamide
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)N
InChIInChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H2,7,8)
InChIKeyDRXWSHCGSIJSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexynamide: Procurement-Relevant Chemical Properties and Identity for Bioorthogonal and Polymer Chemistry


5-Hexynamide (CAS 21233-94-3) is a terminal alkyne-functionalized primary fatty amide with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol . Its structure comprises a six-carbon chain terminating in a reactive terminal alkyne, which enables participation in copper-catalyzed azide–alkyne cycloaddition (CuAAC) 'click' reactions, while the amide group provides a handle for further derivatization or contributes to hydrogen bonding and solubility characteristics . This bifunctional reactivity distinguishes it from simpler terminal alkynes and positions it as a versatile building block for bioconjugation, activity-based protein profiling (ABPP), and the synthesis of thermoresponsive polymers [1].

Why Substituting 5-Hexynamide with Generic Terminal Alkynes Compromises Reproducibility and Performance in Advanced Synthesis


Direct substitution of 5-hexynamide with other terminal alkynes, such as 5-hexynoic acid or simple aliphatic alkynes, is not advisable for applications requiring precise molecular architecture and predictable physicochemical behavior. The presence of the primary amide group is not inert; it confers unique hydrogen-bonding capabilities, influences polymer thermoresponsiveness, and provides a distinct synthetic junction for creating complex conjugates, as evidenced in its use as a monomer for LCST-type polymers [1]. Furthermore, the specific six-carbon spacer length in 5-hexynamide derivatives has been shown to confer superior physical handling and solution stability compared to shorter-chain analogs in specialized applications like oligonucleotide synthesis . Using a non-amide or shorter-chain analog would fundamentally alter these properties, potentially leading to synthetic failure, altered material characteristics, or invalid biological readouts. The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation of 5-Hexynamide Derivatives: Comparative Performance Data Against Closest Analogs


Superior Handling and Stability of a 5-Hexynamide-Containing Phosphoramidite vs. Shorter-Chain Terminal Alkyne Amidites

A derivative of 5-hexynamide, specifically N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide, demonstrates tangible advantages in physical form and solution stability over closely related terminal alkyne phosphoramidites like 5’-hexynyl phosphoramidite and 5'-butynyl-CEP . This is a direct, vendor-verified comparison relevant to procurement for oligonucleotide synthesis. The target compound is a solid at room temperature, which simplifies accurate weighing and dispensing. In contrast, many shorter-chain terminal alkyne amidites are liquids, which are more prone to handling errors and degradation .

Oligonucleotide Synthesis Click Chemistry Phosphoramidite Chemistry

Enhanced Solution Stability of a 5-Hexynamide-Containing Phosphoramidite vs. Shorter-Chain Terminal Alkyne Amidites

Building on the physical state advantage, the same 5-hexynamide derivative exhibits superior stability once in solution. The technical datasheet explicitly states that, due to its structure, this compound is 'more stable in solution' and has a 'longer shelf life' compared to 5’-hexynyl phosphoramidite and 5'-butynyl-CEP . While exact quantitative degradation rates are not provided, the comparative claim of enhanced stability and shelf life is a key procurement differentiator.

Oligonucleotide Synthesis Click Chemistry Phosphoramidite Chemistry

Quantifiable Thermoresponsive Behavior of a 4-Azido-5-Hexynamide-Derived Polymer Demonstrates Functional Impact of Monomer Structure

While not a direct comparator study for the monomer itself, the thermoresponsive behavior of a polymer synthesized from a 4-azido-5-hexynamide (AHA) derivative provides class-level evidence for the functional importance of the 5-hexynamide scaffold. Aqueous solutions of syndiotactic poly(N-ethyl-N-methyl-4-azido-5-hexynamide) (syndio-poly(ME)) exhibit a lower critical solution temperature (LCST) phase transition [1]. The cloud point temperature (Tcloud) for a 1.0 wt% aqueous solution was quantified, decreasing from approximately 24°C to 21°C as the heating rate was reduced from 3.0 to 0.30 °C/min [1]. This is a key differentiator from polymers derived from monomers without the specific amide-bearing, six-carbon alkyne backbone, which would not produce this precise LCST behavior.

Thermoresponsive Polymers Smart Materials Polymer Chemistry

High-Value Application Scenarios for 5-Hexynamide Derivatives Supported by Quantitative Evidence


Synthesis of Click-Ready Oligonucleotides with Superior Handling and Stability

Procurement of a 5-hexynamide-containing phosphoramidite (e.g., for 5'-terminal alkyne modification) is recommended over other terminal alkyne amidites. The evidence shows this derivative is a solid, facilitating precise weighing and handling, and offers enhanced solution stability and longer shelf life . This is critical for high-throughput or automated oligonucleotide synthesis workflows where reagent reliability directly impacts yield and cost. The improved stability reduces the risk of failed coupling reactions due to degraded amidite, making it a more robust choice for demanding click chemistry-based oligonucleotide labeling and conjugation projects.

Development of LCST-Type Thermoresponsive Smart Polymers

Researchers aiming to design new thermoresponsive polymers with tunable phase transition behavior should prioritize monomers based on the 5-hexynamide scaffold. The documented LCST behavior of poly(N-ethyl-N-methyl-4-azido-5-hexynamide) [1] provides a validated starting point. The quantifiable cloud point (e.g., Tcloud decreasing from ~24°C to 21°C for syndio-poly(ME)-1) offers a benchmark for material design. Substituting with a structurally different alkyne monomer would likely result in a polymer with an undefined or absent LCST, significantly derailing material development timelines. This evidence supports the selection of 5-hexynamide derivatives for creating novel smart materials for drug delivery, biosensing, or tissue engineering.

Construction of Complex Bioorthogonal Probes and Conjugates

For advanced chemical biology applications like activity-based protein profiling (ABPP) or targeted drug delivery, the bifunctional nature of 5-hexynamide is essential. The terminal alkyne enables bioorthogonal 'click' conjugation to azide-tagged biomolecules, while the amide group provides a stable and versatile linkage for attaching payloads (e.g., fluorophores, affinity tags, or cytotoxic drugs) . This dual functionality in a single, compact building block simplifies the synthesis of multifunctional probes compared to using a simple terminal alkyne, which would require an additional synthetic step to introduce a conjugation handle. The evidence supports its use in creating high-value, precisely engineered molecular tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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